Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRYMAUCFQPCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl 3-(3-Aminophenoxy)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is a bespoke chemical entity of significant interest in medicinal chemistry. As a bifunctional molecule, it incorporates a versatile Boc-protected piperidine scaffold and a reactive aminophenoxy moiety. This guide provides an in-depth analysis of its chemical characteristics, a proposed synthetic pathway, and a discussion of its potential applications as a key building block in the development of novel therapeutics. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug design, appearing in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. When functionalized, the piperidine core offers multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate represents a strategic convergence of two key pharmacophoric elements:
-
The N-Boc-3-aminopiperidine core: The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the piperidine nitrogen, essential for multi-step synthetic campaigns. The 3-amino group serves as a primary attachment point for further derivatization.
-
The 3-Aminophenoxy Moiety: This functional group introduces an aromatic system with a nucleophilic aniline-type amine. This primary amine is a critical functional handle for forming amides, sulfonamides, ureas, and other linkages central to building complex drug candidates. The ether linkage provides a flexible yet stable connection to the piperidine core.
This guide will elucidate the synthesis, properties, and potential of this molecule, providing a foundational resource for its utilization in drug discovery programs.
Physicochemical Properties
While specific experimental data for tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is not widely available in public databases, its properties can be reliably predicted based on its constituent fragments. These predicted properties are essential for planning synthetic routes, purification strategies, and formulation studies.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₆H₂₄N₂O₃ | |
| Molecular Weight | 292.37 g/mol | |
| Appearance | Likely an off-white to pale yellow solid or viscous oil | Based on analogous compounds. |
| Boiling Point | > 400 °C (Predicted) | High boiling point is expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | The Boc group and aromatic ring increase lipophilicity, while the amine and ether provide some polarity. |
| pKa | ~4.5-5.0 (aromatic amine); ~9.0-9.5 (piperidine N after Boc removal) | The aromatic amine is weakly basic. The piperidine nitrogen's basicity is masked by the Boc group. |
Proposed Synthesis and Mechanistic Rationale
The synthesis of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction or a copper- or palladium-catalyzed etherification (Ullmann or Buchwald-Hartwig type reaction). A common and robust method involves the reaction of a protected 3-hydroxypiperidine with an activated aminophenol derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the key aryl ether bond, leading to two commercially available or readily synthesized precursors: tert-butyl 3-hydroxypiperidine-1-carboxylate and a protected 3-aminophenol.
An In-depth Technical Guide to Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate: Synthesis, Properties, and Applications
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is not widely available, this document leverages established principles of organic chemistry to detail its structure, predicted chemical properties, and logical synthetic pathways. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, offering valuable insights for researchers seeking to utilize this compound in the development of novel therapeutic agents. The guide also discusses its potential applications as a key intermediate, particularly in the synthesis of complex molecules targeting a range of biological pathways.
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing ligands that can effectively interact with biological targets. The introduction of an aminophenoxy moiety at the 3-position of the piperidine ring, as in tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, offers a versatile platform for further chemical elaboration. The primary amine provides a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, thereby enabling the exploration of a broad chemical space in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for its selective removal under acidic conditions to reveal a secondary amine for subsequent functionalization.
Physicochemical and Predicted Properties
Given the absence of extensive experimental data for tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate in the public domain, its physicochemical properties can be predicted based on its constituent functional groups and structural analogues.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₆H₂₄N₂O₃ | Calculated |
| Molecular Weight | 292.37 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil. | Based on similar compounds like tert-butyl (R)-3-aminopiperidine-1-carboxylate which appears as a light yellow waxy solid.[2] |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is expected. | General solubility of Boc-protected amines and ether-containing organic molecules. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids which will cleave the Boc protecting group. | Standard chemical knowledge of Boc protecting groups. |
| CAS Number | Not assigned or not publicly available. | Inferred from lack of database entries. |
Strategic Synthesis Pathway
The synthesis of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate can be logically approached through a two-step sequence involving the formation of an ether linkage followed by the reduction of a nitro group. This strategy relies on readily available starting materials and employs robust, high-yielding chemical transformations.
Caption: Proposed two-step synthesis of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
Rationale for Synthetic Strategy
-
Step 1: Nucleophilic Aromatic Substitution (SNAAr) : The formation of the diaryl ether bond is proposed via a nucleophilic aromatic substitution reaction. The hydroxyl group of tert-butyl 3-hydroxypiperidine-1-carboxylate is deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile. 1-Fluoro-3-nitrobenzene is an excellent electrophile for this reaction due to the electron-withdrawing nitro group activating the aromatic ring towards nucleophilic attack, primarily at the position para to the nitro group, and the fluoride ion being a good leaving group.
-
Step 2: Catalytic Hydrogenation : The reduction of the nitro group to a primary amine is a well-established and high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, typically proceeding under mild conditions with hydrogen gas. The product is easily isolated by filtration of the catalyst and removal of the solvent.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. These procedures are based on standard laboratory techniques for analogous reactions.
Synthesis of tert-Butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate
Caption: Workflow for the synthesis of the nitrophenoxy intermediate.
Materials:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Fluoro-3-nitrobenzene (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-hydroxypiperidine-1-carboxylate and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add 1-fluoro-3-nitrobenzene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford pure tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate.
Synthesis of tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Caption: Workflow for the reduction of the nitro group to the target amine.
Materials:
-
tert-Butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate (1.0 eq)
-
10% Palladium on carbon (Pd/C, ~5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
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Celite
Procedure:
-
In a hydrogenation flask, dissolve tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. The crude product may be pure enough for subsequent steps or can be further purified by chromatography if necessary.
Characterization and Quality Control
The identity and purity of the synthesized tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate should be confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenoxy group, the protons of the piperidine ring, and the singlet for the tert-butyl group of the Boc protector.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the N-H stretches of the primary amine, the C-O-C stretch of the ether, and the C=O stretch of the carbamate.
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High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for determining the purity of the final compound.
Applications in Drug Discovery and Development
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is a versatile intermediate for the synthesis of a wide range of more complex molecules. The primary amine serves as a key functional group for introducing diversity.
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Scaffold for Library Synthesis : This molecule can be used as a starting point for the parallel synthesis of compound libraries. By reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), a large number of analogues can be rapidly generated for screening in various biological assays.
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Synthesis of Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocycle. This building block provides a convenient entry point for the synthesis of such compounds.
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Development of GPCR Ligands : The piperidine scaffold is prevalent in ligands for G-protein coupled receptors. The aminophenoxy moiety can be functionalized to explore interactions with specific receptor subtypes.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate and the intermediates in its synthesis.
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation : Handle all chemicals in a well-ventilated fume hood.
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Specific Hazards : Sodium hydride is a flammable solid and reacts violently with water. The nitro intermediate should be handled with care as nitroaromatic compounds can be energetic. Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly.
Based on the GHS classifications for the related compound tert-butyl (3R)-3-aminopiperidine-1-carboxylate, the target compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Conclusion
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although not widely documented, its synthesis is achievable through robust and well-understood chemical transformations. This guide provides a comprehensive framework for its preparation, characterization, and potential applications, empowering researchers to leverage this promising scaffold in the pursuit of novel therapeutic agents. The strategic combination of a conformationally defined piperidine core, a versatile primary amine, and orthogonal protecting groups makes this compound a powerful tool for the synthesis of next-generation pharmaceuticals.
References
-
PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. [Link]
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
Sources
- 1. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for the versatile piperidine derivative, tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation, ensuring both technical accuracy and practical applicability in a drug discovery and development context.
Introduction: The Significance of the Aminophenoxy-Piperidine Scaffold
The aminophenoxy-piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The piperidine ring provides a three-dimensional framework that can be functionalized to modulate solubility, metabolic stability, and target engagement. The aminophenoxy group offers a key site for further chemical elaboration, acting as a versatile handle for the introduction of diverse pharmacophoric elements. Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, with its Boc-protected piperidine nitrogen and the reactive primary amine on the phenoxy ring, is a crucial building block for the synthesis of compound libraries aimed at various therapeutic targets. Accurate and thorough spectroscopic characterization is paramount to ensure the quality and identity of this key intermediate, thereby guaranteeing the integrity of downstream synthetic efforts and biological screening campaigns.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most common and reliable method to synthesize tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate involves a two-step sequence starting from commercially available precursors:
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Ether Formation: A nucleophilic aromatic substitution or Mitsunobu reaction between a suitable derivative of 3-nitrophenol and tert-butyl 3-hydroxypiperidine-1-carboxylate to form the nitro-intermediate, tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate.
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Nitro Group Reduction: The subsequent reduction of the nitro group to a primary amine, yielding the final product.
This approach is favored due to the increased reactivity of nitrophenols in such coupling reactions and the straightforward and high-yielding nature of nitro group reductions.
Diagram of the Synthetic Workflow:
Caption: Two-step synthesis of the target compound.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. This data is based on the analysis of closely related structures and foundational spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of the title compound is expected to show distinct signals for the protons of the piperidine ring, the aminophenoxy group, and the tert-butyl protecting group.
Expected Chemical Shifts (δ) in CDCl₃:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| tert-Butyl (Boc) | ~1.45 | s | 9H | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |
| Piperidine CH₂ | 1.60 - 2.10 | m | 4H | Complex multiplets arising from the diastereotopic methylene protons of the piperidine ring. |
| Piperidine CH (axial/equatorial) | 3.20 - 3.80 | m | 4H | Broad and overlapping multiplets due to the protons adjacent to the nitrogen and the ether oxygen. |
| Piperidine CH-O | ~4.50 | m | 1H | The proton on the carbon bearing the phenoxy group, expected to be shifted downfield. |
| Aromatic CH | 6.20 - 7.20 | m | 4H | A series of multiplets corresponding to the four protons on the aminophenoxy ring. |
| Amine NH₂ | ~3.70 | br s | 2H | A broad singlet that may exchange with D₂O. Its chemical shift can be concentration and solvent dependent. |
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, providing good solubility and a clean spectral window.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) due to its volatility and single, sharp resonance.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| tert-Butyl (CH₃)₃ | ~28.4 | A strong signal for the three equivalent methyl carbons of the Boc group. |
| Piperidine CH₂ | ~24-32 | Resonances for the methylene carbons of the piperidine ring. |
| Piperidine CH₂-N/O | ~43-55 | Carbons adjacent to the nitrogen and oxygen atoms. |
| Piperidine CH-O | ~70-75 | The carbon atom directly attached to the phenoxy oxygen. |
| tert-Butyl C(CH₃)₃ | ~79.5 | The quaternary carbon of the Boc group. |
| Aromatic CH | ~101-130 | Signals for the carbons of the aromatic ring. |
| Aromatic C-N | ~147 | The aromatic carbon attached to the amino group. |
| Aromatic C-O | ~159 | The aromatic carbon attached to the ether oxygen. |
| Carbonyl C=O (Boc) | ~155 | The carbonyl carbon of the Boc protecting group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (Molecular Formula: C₁₆H₂₄N₂O₃), the expected molecular weight is 308.38 g/mol .
Expected Fragmentation Pattern (Electrospray Ionization - ESI+):
-
[M+H]⁺: m/z ≈ 309.19 - The protonated molecular ion is expected to be the base peak.
-
[M-Boc+H]⁺: m/z ≈ 209.13 - Loss of the tert-butoxycarbonyl group is a common fragmentation pathway for Boc-protected amines.
-
[M-C₄H₉]⁺: m/z ≈ 251.13 - Loss of a tert-butyl radical.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorption Bands (cm⁻¹):
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, sharp (doublet) | Characteristic of a primary amine. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the piperidine and tert-butyl groups. |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | The carbonyl of the Boc protecting group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak | Multiple bands are expected for the aromatic ring. |
| C-O Stretch (Ether) | 1200 - 1250 | Strong | Aryl-alkyl ether stretch. |
| C-N Stretch (Amine) | 1250 - 1350 | Medium |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The inclusion of in-process checks and characterization of intermediates ensures a self-validating workflow.
Synthesis of tert-Butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate (Mitsunobu Reaction)
This protocol utilizes the Mitsunobu reaction, which is known for its mild conditions and stereochemical inversion (if a chiral alcohol is used).
Diagram of the Mitsunobu Reaction Workflow:
Caption: Workflow for the Mitsunobu reaction.
Step-by-Step Methodology:
-
To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.), 3-nitrophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before proceeding.
Synthesis of tert-Butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (Nitro Reduction)
The reduction of the nitro group is a standard transformation, readily achieved by catalytic hydrogenation.
Step-by-Step Methodology:
-
To a solution of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate (1.0 eq.) in methanol or ethanol, add palladium on carbon (10 wt. %, 0.05 eq.).
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
-
The product can often be used without further purification if the reaction goes to completion. Full characterization by ¹H NMR, ¹³C NMR, MS, and IR should be performed.
Summary of Spectroscopic Data
The following table summarizes the key expected spectroscopic data for the title compound.
| Technique | Key Expected Features |
| ¹H NMR | Singlet at ~1.45 ppm (9H), multiplets for piperidine protons, aromatic signals (6.2-7.2 ppm), broad singlet for NH₂. |
| ¹³C NMR | Signals at ~28.4, ~79.5, and ~155 ppm for the Boc group, piperidine carbons, and aromatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 309. |
| IR | N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O ether stretch (~1200-1250 cm⁻¹). |
Conclusion
This guide has provided a detailed overview of the spectroscopic characterization of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. By understanding the expected spectroscopic data in the context of a reliable synthetic route, researchers can confidently synthesize and characterize this important building block. The protocols and data presented herein serve as a robust foundation for the use of this compound in medicinal chemistry and drug discovery programs.
References
-
Wang, M., Wang, W., & Qiao, R. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Methodological & Application
Application Note: Strategic Incorporation of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex process where the linker is a critical determinant of efficacy.[3] This application note provides an in-depth guide on the strategic use of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate , a versatile building block for constructing advanced PROTAC linkers. We will explore its structural advantages, detail robust synthetic protocols for its incorporation, and present a logical workflow for its application in a multi-step PROTAC synthesis, thereby providing researchers with the foundational knowledge to enhance their PROTAC design and development programs.
The PROTAC Mechanism: A Primer on Targeted Protein Degradation
PROTAC technology offers a paradigm shift from traditional occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[1] A PROTAC molecule simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another degradation cycle.[2][5] The success of this process is highly dependent on the geometry and physicochemical properties of the ternary complex, which are heavily influenced by the linker connecting the two ligands.[6][7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Role of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate in PROTAC Scaffolding
This building block is not an E3 ligase ligand itself but serves as a sophisticated precursor for the linker component. Its structure offers several distinct advantages in PROTAC design.
-
Dual Functionality: The molecule possesses two key functional points: a reactive primary aromatic amine (-NH2) and a Boc-protected secondary piperidine amine. This orthogonal protection scheme is crucial for controlled, stepwise synthesis. The aniline serves as the initial attachment point, while the piperidine nitrogen can be revealed later for further linker elaboration.
-
Physicochemical Properties: Saturated heterocyclic rings like piperidine are often incorporated into linkers to improve aqueous solubility and other pharmacokinetic properties of the final PROTAC, which are often large and lipophilic.[7]
-
Structural Rigidity and Vectorality: The phenoxy-piperidine core introduces a degree of conformational rigidity to the linker. This can be advantageous in pre-organizing the PROTAC molecule to facilitate productive ternary complex formation. The specific geometry of this building block provides a defined exit vector for linker extension.
Physicochemical Data
| Property | Value |
| IUPAC Name | tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate |
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 308.38 g/mol |
| Primary Reactive Site | Aromatic Amine (-NH₂) |
| Protected Site | Piperidine Nitrogen (Boc-protected) |
Synthetic Strategies and Protocols
The primary utility of this building block is realized through the reactivity of its aniline nitrogen. The most common and robust method for its incorporation is via amide bond formation.
Protocol 1: Amide Coupling to a Carboxylic Acid-Bearing Fragment
This protocol describes the coupling of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate with a generic POI ligand appended with a linker terminating in a carboxylic acid (POI-Linker-COOH).
Causality: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. A hindered amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid formed during the reaction without competing as a nucleophile. DMF is an excellent polar aprotic solvent for this transformation, solubilizing most reactants.
Materials:
-
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
-
POI-Linker-COOH fragment (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
In a clean, dry round-bottom flask, dissolve the POI-Linker-COOH fragment (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add a solution of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate (1.1 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide-coupled product.
Protocol 2: Boc-Group Deprotection
Once the building block is successfully coupled, the piperidine nitrogen can be deprotected to allow for further functionalization.
Causality: The tert-butoxycarbonyl (Boc) group is a carbamate protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it protonates the carbonyl oxygen, leading to the collapse of the protecting group into isobutylene, carbon dioxide, and the free amine. Dichloromethane (DCM) is a standard solvent that is inert to TFA.
Materials:
-
Boc-protected PROTAC intermediate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Dissolve the Boc-protected intermediate in DCM (typically a 0.1 M solution).
-
Add TFA to the solution (commonly 20-50% v/v). A fizzing may be observed due to the evolution of CO₂ and isobutylene.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
For workup, dissolve the residue in an organic solvent like EtOAc or DCM and carefully neutralize by washing with saturated aq. NaHCO₃ until the aqueous layer is basic.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.
PROTAC Design Workflow: A Case Study
This section illustrates a logical workflow for synthesizing a complete PROTAC, starting from our building block. This modular approach is highly efficient for building PROTAC libraries.
Caption: A modular synthetic workflow for PROTAC assembly.
This workflow demonstrates how the building block is first coupled to a warhead fragment. The subsequent deprotection of the piperidine nitrogen unmasks a new reactive handle, which is then used to connect the E3 ligase ligand fragment, completing the synthesis.
Troubleshooting Common Synthetic Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Amide Coupling (Protocol 1) | 1. Incomplete activation of carboxylic acid.2. Impure or wet reagents/solvents.3. Steric hindrance around the amine or acid. | 1. Increase reaction time, slightly warm the reaction (e.g., to 40 °C), or try a different coupling reagent (e.g., COMU, T3P).2. Use freshly opened anhydrous solvents and high-purity reagents.3. If sterically demanding, consider a more potent coupling reagent or longer reaction times. |
| Incomplete Boc Deprotection (Protocol 2) | 1. Insufficient amount of TFA.2. Reaction time too short. | 1. Increase the concentration of TFA (e.g., from 20% to 50%).2. Extend the reaction time and monitor carefully by LC-MS. |
| Side reactions during coupling | The POI or E3 ligand contains other nucleophilic groups (e.g., phenols, other amines). | Ensure all other potentially reactive functional groups are appropriately protected with orthogonal protecting groups before attempting the coupling steps. |
Conclusion
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is a highly valuable and strategic building block in the synthesis of sophisticated PROTAC molecules. Its pre-installed, orthogonally protected amine functionalities allow for a controlled, stepwise assembly of the linker-E3 ligase portion of the PROTAC. The incorporation of the piperidine moiety can favorably modulate the physicochemical properties of the final compound. By following the detailed protocols and logical workflow presented in this note, researchers can effectively leverage this tool to accelerate the design and synthesis of novel and potent protein degraders.
References
-
National Center for Biotechnology Information. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Retrieved from [Link]
-
ResearchGate. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. Retrieved from [Link]
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
-
ResearchGate. (n.d.). PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PubMed Central. Retrieved from [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. Retrieved from [Link]
-
Sygnature Discovery. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Retrieved from [Link]
Sources
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- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. explorationpub.com [explorationpub.com]
Application Note & Protocol: Synthesis of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate via Palladium-Catalyzed C-O Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phenoxy-Piperidine Moiety
The 3-phenoxy-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active molecules. Its prevalence is due to the unique conformational constraints and physicochemical properties imparted by the piperidine ring, combined with the versatile electronic and hydrogen-bonding capabilities of the phenoxy group. The title compound, tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, is a particularly valuable building block. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, regioselective functionalization, while the primary aromatic amine serves as a key handle for subsequent chemical transformations, such as amide bond formation, sulfonylation, or diazotization. This makes it an essential intermediate in the synthesis of diverse compound libraries for drug discovery programs targeting a range of therapeutic areas.
This application note provides a detailed examination of a robust and modern synthetic method for the preparation of this key intermediate: the Buchwald-Hartwig C-O cross-coupling reaction. We will delve into the mechanistic underpinnings of this palladium-catalyzed transformation, offer a comprehensive, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Reaction Mechanism: A Mechanistic Overview of the Buchwald-Hartwig C-O Cross-Coupling
The formation of the aryl ether bond in tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate can be efficiently achieved via a palladium-catalyzed cross-coupling reaction between tert-butyl 3-hydroxypiperidine-1-carboxylate and a suitable 3-haloaniline derivative (e.g., 3-bromoaniline or 3-iodoaniline), or a protected version thereof. This transformation, a variation of the renowned Buchwald-Hartwig amination, is a powerful tool for the construction of C-O bonds.[1][2]
The catalytic cycle, as illustrated below, is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.
-
Ligand Exchange/Alkoxide Formation: The alcohol (in this case, the protected 3-hydroxypiperidine) is deprotonated by a base to form an alkoxide. This alkoxide then displaces the halide on the palladium center to form a palladium alkoxide complex.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aryl ether product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the reductive elimination steps.[3][4]
Figure 1: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol: Synthesis of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
This protocol details the synthesis of the title compound from tert-butyl 3-hydroxypiperidine-1-carboxylate and 3-bromoaniline.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| tert-butyl 3-hydroxypiperidine-1-carboxylate | 143900-44-1 | 201.27 | 10.0 | 1.0 |
| 3-Bromoaniline | 591-19-5 | 172.03 | 12.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.2 | 0.02 |
| XPhos | 564483-18-7 | 476.65 | 0.4 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 14.0 | 1.4 |
| Toluene, anhydrous | 108-88-3 | - | 50 mL | - |
Note: It is crucial to use an anhydrous solvent and to perform the reaction under an inert atmosphere to prevent catalyst deactivation and side reactions.
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (45 mg, 0.2 mmol) and XPhos (191 mg, 0.4 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This process is critical to remove oxygen, which can poison the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.35 g, 14.0 mmol), tert-butyl 3-hydroxypiperidine-1-carboxylate (2.01 g, 10.0 mmol), and 3-bromoaniline (2.06 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous toluene (50 mL) via a syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Rationale for Procedural Steps
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation.[5]
-
Ligand Choice (XPhos): XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition.[3]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the piperidine derivative to form the reactive alkoxide.[6]
-
Anhydrous Solvent: Water can react with the base and interfere with the catalytic cycle.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene: Toluene is a flammable and toxic solvent. All operations should be conducted in a fume hood.
-
3-Bromoaniline: This compound is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
Conclusion
The Buchwald-Hartwig C-O cross-coupling reaction is a highly effective and versatile method for the synthesis of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. The protocol outlined in this application note provides a reliable and reproducible procedure for obtaining this valuable building block in good yield. Careful attention to the reaction conditions, particularly the maintenance of an inert atmosphere and the use of anhydrous solvents, is paramount for success. This methodology is amenable to a wide range of substrates and can be a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science research.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 204-211. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 50(15), 3360-3376. [Link]
-
Baran, P. S. (2013). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of the American Chemical Society, 135(48), 18193-18196. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Thomas, D. A., & Hartwig, J. F. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(40), 17085-17098. [Link]
- Google Patents. (2009).
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Douglas, C. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17053-17058. [Link]
-
Gessner, V. H., & Duda, L. (2019). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. ACS Catalysis, 10(1), 434-444. [Link]
-
Hartwig, J. F. (1998). Nickel- vs palladium-catalyzed synthesis of protected phenols from aryl halides. The Journal of Organic Chemistry, 63(18), 6234-6237. [Link]
-
PubMed. (2010). tert-Butyl 3-[N-(tert-butoxy-carbonyl)methyl-amino]-4-methoxy-imino-3-methyl-piperidine-1-carboxylate. [Link]
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ResearchGate. (2016). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Buchwald, S. L., & Mauger, C. (2009). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Synlett, 2009(11), 1709-1729. [Link]
-
Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. [Link]
-
ResearchGate. (1997). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron Poor Phosphines Enhance Reaction Yields. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine.
-
Gessner Group. (2023). Phosphine ligands and catalysis. [Link]
-
Royal Society of Chemistry. (2010). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. [Link]
-
PubMed Central. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
-
PubMed. (2011). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]
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- 4. gessnergroup.com [gessnergroup.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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Mastering the Chemoselective Boc Protection of 3-Aminopiperidine: An Application Protocol for Drug Development Professionals
Introduction: The Strategic Importance of N-Boc-3-aminopiperidine
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, appearing in a vast array of FDA-approved therapeutics. Its conformational rigidity and synthetic versatility make it an ideal building block. Among its derivatives, 3-aminopiperidine is of particular significance, offering a key vector for derivatization. However, the presence of two distinct nucleophilic centers—a primary exocyclic amine and a secondary endocyclic amine—presents a significant synthetic challenge: achieving selective protection of one over the other.
This application note provides a detailed, field-proven protocol for the chemoselective tert-butoxycarbonyl (Boc) protection of the endocyclic secondary amine of 3-aminopiperidine, yielding the critical intermediate, tert-butyl 3-aminopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will delve into the principles governing the selective protection, a robust experimental protocol, purification strategies, and troubleshooting advice to navigate potential challenges.
The Principle of Chemoselectivity: A Tale of Two Amines
The successful mono-protection of 3-aminopiperidine hinges on exploiting the inherent differences in the reactivity of its two amino groups. The key to this selectivity lies in a combination of steric and electronic factors.
-
Steric Hindrance: The endocyclic secondary amine is conformationally more constrained and sterically hindered than the exocyclic primary amine. The bulky tert-butoxycarbonyl group, introduced by di-tert-butyl dicarbonate ((Boc)₂O), will preferentially react with the more accessible primary amine.
By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the protecting group, we can favor the kinetic product, which is the desired N-Boc-protected endocyclic amine.
Experimental Protocol: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate
This protocol is designed for a laboratory scale and can be adapted as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| 3-Aminopiperidine | ≥98% | Sigma-Aldrich | 35574-76-4 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich | 24424-99-5 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent | Fisher Scientific | 144-55-8 |
| Brine (Saturated aq. NaCl) | Reagent | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Fisher Scientific | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 112926-00-8 |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
Safety Precautions: 3-Aminopiperidine is corrosive and harmful if swallowed[3][4]. Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine is flammable and has a strong odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine (5.0 g, 49.9 mmol).
-
Dissolve the 3-aminopiperidine in anhydrous dichloromethane (100 mL).
-
Add triethylamine (7.6 mL, 54.9 mmol, 1.1 eq) to the solution. The triethylamine acts as a base to neutralize the tert-butoxycarbamic acid byproduct formed during the reaction.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Addition of (Boc)₂O:
-
Dissolve di-tert-butyl dicarbonate (10.9 g, 49.9 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL).
-
Add the (Boc)₂O solution dropwise to the cooled 3-aminopiperidine solution over a period of 30-45 minutes using a dropping funnel. Maintaining a slow addition rate and low temperature is crucial to minimize the formation of the di-protected byproduct.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC System: Silica gel plates with a mobile phase of 10% methanol in dichloromethane.
-
Visualization: Staining with ninhydrin solution followed by gentle heating. The starting material (3-aminopiperidine) will show a distinct spot, while the product will have a higher Rf and will also be ninhydrin-positive (due to the free primary amine). The di-Boc product will have an even higher Rf and will be ninhydrin-negative.
-
-
-
Work-up:
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or semi-solid.
-
Purification by Column Chromatography
The crude product will likely contain a mixture of the desired mono-Boc product, some unreacted starting material, and the di-Boc byproduct. Purification by flash column chromatography is essential to obtain the product with high purity.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A common starting point is a gradient from 20% to 80% ethyl acetate in hexanes. The exact gradient may need to be optimized based on the separation observed by TLC.
-
Procedure:
-
Prepare the column with silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed product and load it onto the top of the column.
-
Elute the column with the ethyl acetate/hexanes gradient. The less polar di-Boc byproduct will elute first, followed by the desired mono-Boc product. The more polar starting material will remain on the column or elute at very high polarity.
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield tert-butyl 3-aminopiperidine-1-carboxylate as a colorless to pale yellow oil or waxy solid[5].
-
Characterization of tert-butyl 3-aminopiperidine-1-carboxylate
-
Appearance: Colorless to pale yellow oil or waxy solid[5].
-
Molecular Formula: C₁₀H₂₀N₂O₂[3].
-
Molecular Weight: 200.28 g/mol [3].
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.80-3.60 (m, 2H), 3.05-2.85 (m, 2H), 2.75-2.60 (m, 1H), 1.85-1.70 (m, 2H), 1.60-1.45 (m, 2H), 1.44 (s, 9H), 1.30-1.15 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 154.8, 79.2, 51.0, 47.5, 46.5, 34.5, 28.4, 25.5.
-
Mass Spectrometry (ESI+): m/z 201.16 [M+H]⁺[1].
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Workflow for the Boc protection of 3-aminopiperidine.
Reaction Mechanism
Caption: Mechanism of Boc protection of the secondary amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low quality of (Boc)₂O.- Inadequate amount of base. | - Extend the reaction time and continue monitoring by TLC.- Use fresh, high-purity (Boc)₂O.- Ensure at least 1.1 equivalents of triethylamine are used. |
| Low Yield | - Loss of product during aqueous work-up due to some water solubility.- Inefficient purification.- Formation of side products. | - Thoroughly extract the aqueous layer with dichloromethane (at least 3 times).- Optimize the column chromatography gradient to ensure good separation.- Re-evaluate the reaction conditions (temperature, addition rate) to minimize side reactions. |
| Significant Di-Boc Byproduct Formation | - Reaction temperature was too high.- (Boc)₂O was added too quickly.- Excess (Boc)₂O was used. | - Maintain the reaction temperature at 0 °C during the addition of (Boc)₂O.- Ensure a slow, dropwise addition of the (Boc)₂O solution.- Use a strict 1:1 stoichiometry of 3-aminopiperidine to (Boc)₂O. |
| Difficulty in Purification | - Poor separation between the mono- and di-Boc products on the column. | - Use a shallower gradient for elution during column chromatography.- Ensure the crude product is properly adsorbed onto silica gel before loading onto the column to improve band sharpness. |
Conclusion
The selective Boc protection of 3-aminopiperidine is a fundamental transformation in the synthesis of numerous pharmaceutical agents. By understanding the principles of chemoselectivity and adhering to a well-controlled experimental protocol, researchers can reliably produce the desired tert-butyl 3-aminopiperidine-1-carboxylate in high yield and purity. This guide provides a comprehensive framework for achieving this, from the underlying theory to practical troubleshooting, empowering drug development professionals to efficiently access this critical building block for their research endeavors.
References
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PubChem. 1-BOC-3-Aminopiperidine. Retrieved from [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
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Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
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-
ResearchGate. Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
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ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]
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Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]
-
PubMed. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]
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Analytical methods for characterizing Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
An In-Depth Guide to the Analytical Characterization of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. This piperidine derivative is a valuable intermediate in medicinal chemistry and drug development, making its unequivocal identification, purity assessment, and stability evaluation critical for regulatory compliance and downstream success.[1] We present a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each section explains the scientific rationale behind the chosen methodology and provides detailed, field-proven protocols for immediate application by researchers, scientists, and drug development professionals.
Introduction: The Significance of Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in pharmaceuticals, present in numerous classes of drugs. Its prevalence underscores the importance of novel substituted piperidine building blocks like Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. The molecule incorporates three key functional domains: a tert-butoxycarbonyl (Boc) protected piperidine nitrogen, which modulates reactivity and solubility; a chiral center at the 3-position of the piperidine ring, introducing stereochemical considerations; and an aminophenoxy moiety, which provides a key vector for further synthetic elaboration and possesses a useful chromophore for UV-based detection.
Rigorous analytical characterization is paramount. It ensures the structural integrity of the intermediate, quantifies its purity by identifying and measuring any related substances or impurities, and provides foundational data for stability and formulation studies. This guide establishes a robust analytical framework to achieve these quality control objectives.
Foundational Physicochemical Properties
A thorough understanding of the molecule's physicochemical properties is the logical starting point for any analytical method development. These parameters dictate choices in chromatography, sample preparation, and spectroscopic analysis.
| Property | Value / Predicted Value | Source / Rationale |
| Molecular Formula | C₁₆H₂₄N₂O₃ | --- |
| Molecular Weight | 292.37 g/mol | --- |
| Monoisotopic Mass | 292.17869 Da | --- |
| Appearance | Predicted: Off-white to yellow solid | Based on similar Boc-protected aminopiperidines.[2] |
| pKa (most basic) | ~4.5 (aromatic amine) | Predicted value. The electron-withdrawing phenoxy group reduces the basicity of the aniline nitrogen. The piperidine nitrogen is a non-basic carbamate. |
| UV λmax | ~230-240 nm, ~280-290 nm | Predicted. Based on the aminophenoxy chromophore. Aniline exhibits two primary absorption bands.[3] |
Chromatographic Purity and Quantification: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the gold standard for assessing the purity of pharmaceutical intermediates. The method separates the main component from process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 reversed-phase column is selected for its hydrophobicity, which is well-suited for retaining the moderately nonpolar Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
-
Mobile Phase: An acidic mobile phase modifier (e.g., formic acid) is crucial.[4] It ensures that the primary amino group on the phenoxy ring is protonated, leading to symmetrical, sharp peak shapes and preventing tailing that can occur with basic analytes on silica-based columns.
-
Detector Wavelength: The aminophenoxy group provides a strong chromophore. A primary wavelength around 235 nm is chosen to maximize sensitivity, while a secondary wavelength around 285 nm can offer selectivity against certain impurities.
Workflow for HPLC Method Development
Caption: High-level workflow for HPLC purity analysis.
Detailed Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Sample Preparation:
-
Prepare a sample stock solution at approximately 1.0 mg/mL in a 1:1 mixture of Acetonitrile and Water.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL for injection.
-
-
System Suitability:
-
Perform five replicate injections of the working standard solution.
-
The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
-
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z). It is also a powerful tool for identifying unknown impurities.
Causality Behind Experimental Choices
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected. The primary aniline nitrogen is readily protonated in the acidic mobile phase, making it ideal for generating a strong [M+H]⁺ signal.
-
Fragmentation (MS/MS): Tandem mass spectrometry is used to induce fragmentation of the parent ion. The Boc group is notoriously labile and is expected to be a major neutral loss (-100 Da).[5] Other predictable fragmentation pathways include cleavage of the ether bond. These characteristic fragments provide a structural fingerprint for the molecule.
Detailed Protocol: LC-MS Identity Confirmation
-
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Quadrupole, Ion Trap, or Time-of-Flight).
-
-
LC Conditions:
-
Utilize the same HPLC conditions as described in Section 3 to ensure chromatographic correlation.
-
-
MS Conditions:
-
Ionization Source: ESI.
-
Polarity: Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C. (Note: These are typical starting parameters and should be optimized for the specific instrument used).
-
-
Expected Mass and Fragments:
| Ion / Fragment | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₆H₂₅N₂O₃⁺ | 293.1860 | Protonated parent molecule |
| [M-C₄H₈+H]⁺ | C₁₂H₁₇N₂O₃⁺ | 237.1234 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | C₁₁H₁₇N₂O⁺ | 193.1335 | Loss of the entire Boc group (100 Da) |
| [C₆H₇NO]⁺ | C₆H₇NO⁺ | 110.0600 | Cleavage yielding protonated aminophenol |
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information, confirming the connectivity of all atoms in the molecule. Both ¹H and ¹³C NMR are essential for full characterization.
Causality Behind Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Expected Signals: The structure has distinct regions that will give rise to characteristic signals: the highly shielded, sharp singlet of the tert-butyl group, the complex multiplets of the piperidine ring, and the signals in the aromatic region from the phenoxy group.
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal standard.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if full assignment is required.
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| A | 1.47 | s | 9H | tert-butyl (Boc) |
| B, C, D, E | 1.60 - 2.20 | m | 4H | Piperidine -CH₂- |
| F | 3.00 - 3.80 | m | 3H | Piperidine -CH₂-N and -CH-N |
| G | 3.70 | br s | 2H | -NH₂ |
| H | 4.40 - 4.60 | m | 1H | Piperidine -CH-O |
| I, J, K, L | 6.20 - 7.20 | m | 4H | Aromatic protons |
Thermal Properties: DSC and TGA
Thermal analysis provides critical information on the material's physical state, melting point, and thermal stability.
Causality Behind Experimental Choices
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion. A sharp melting endotherm is indicative of a highly crystalline and pure material. The presence of impurities typically broadens the peak and lowers the melting point.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[7] For this molecule, TGA can identify the temperature at which the Boc group is thermally cleaved and the onset of complete decomposition, defining its thermal stability limits.[8]
Workflow for Thermal Analysis
Caption: Integrated workflow for DSC and TGA analysis.
Detailed Protocol: Thermal Analysis
-
Instrumentation:
-
DSC and TGA instruments.
-
-
DSC Method:
-
Sample Pan: Aluminum, hermetically sealed.
-
Sample Mass: 3-5 mg.
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
TGA Method:
-
Sample Pan: Platinum or ceramic.
-
Sample Mass: 5-10 mg.
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset temperature of the melting endotherm.
-
TGA: Identify the onset temperatures for major mass loss events. A mass loss of ~34% (100 Da / 292 Da) would correspond to the loss of the Boc group.
-
Conclusion
The analytical protocols detailed in this guide provide a robust, multi-technique framework for the comprehensive characterization of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. The orthogonal nature of these methods—separative (HPLC), mass-based (MS), structural (NMR), and physical (Thermal Analysis)—ensures a high degree of confidence in the compound's identity, purity, and stability. Adherence to these scientifically-grounded methodologies will empower researchers to make informed decisions in the complex landscape of drug discovery and development.
References
-
PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Supporting Information for various chemical syntheses. [Link]
-
TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]
-
Yadav, P., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
-
Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. UV-visible spectra illustrating products formation. [Link]
-
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
-
ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]
-
MDPI. UV-Light-Driven Enhancement of Peroxidase-Like Activity. [Link]
-
Springer Nature. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
PubMed. Ultraviolet spectroscopy of anticonvulsant enaminones. [Link]
-
LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]
-
PubMed Central. Development and validation of a HPLC/FLD method for determination of amino acids and alkyl amines. [Link]
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
EngagedScholarship@CSU. Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
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Application Note: A Guide to the Mass Spectrometry of Boc-Protected Piperidines
Introduction: The Central Role of Boc-Piperidines and Mass Spectrometry in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. To facilitate complex chemical syntheses and regioselective modifications, the piperidine nitrogen is frequently protected with a tert-butoxycarbonyl (Boc) group. This protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic treatment.[1][2]
As drug development pipelines increasingly rely on high-throughput synthesis and screening, the need for rapid and unambiguous characterization of these Boc-protected piperidine intermediates is paramount. Mass spectrometry (MS) has emerged as an indispensable analytical tool in this regard, offering high sensitivity, speed, and structural information from minute sample quantities.[3][4] This application note provides a comprehensive guide to the mass spectrometric analysis of Boc-protected piperidines, with a focus on electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). We will delve into the characteristic fragmentation patterns, discuss common adduct formation, and present a detailed protocol for the successful analysis of this important class of molecules.
Understanding the Fragmentation Behavior of Boc-Protected Piperidines
The fragmentation of Boc-protected piperidines in the mass spectrometer is largely dictated by the lability of the Boc group and the inherent stability of the piperidine ring. Under typical positive-ion ESI-MS/MS conditions, the protonated molecule [M+H]⁺ undergoes a series of characteristic neutral losses and bond cleavages that provide valuable structural information.[5][6]
The primary and most diagnostic fragmentation pathway involves the decomposition of the Boc group itself. Protonation often occurs at the carbonyl oxygen of the carbamate.[6][7] This is followed by a cascade of reactions leading to the loss of isobutylene (C₄H₈, 56 Da) and subsequently carbon dioxide (CO₂, 44 Da), resulting in the unprotected piperidinium ion. An alternative, and often prominent, fragmentation is the direct cleavage of the C-O bond to generate a stable tert-butyl cation at m/z 57.[8]
Beyond the fragmentation of the protecting group, the piperidine ring itself can undergo cleavage, particularly at higher collision energies.[9] Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, can lead to the formation of stable iminium ions.[9][10] The specific fragmentation pattern of the piperidine core is heavily influenced by the nature and position of any substituents.[9]
Visualizing the Fragmentation Cascade
The following diagram illustrates the principal fragmentation pathways for a generic Boc-protected piperidine under positive-ion ESI-MS/MS.
Caption: Principal ESI-MS/MS fragmentation pathways of a protonated Boc-protected piperidine.
Common Adducts and Key Fragment Ions
When analyzing Boc-protected piperidines by LC-MS, it is crucial to be aware of potential adduct formation, which can complicate spectral interpretation. Adducts are ions formed by the association of the analyte molecule with cations or solvent molecules present in the mobile phase. In positive-ion ESI, common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, the potassium adduct [M+K]⁺, and the ammonium adduct [M+NH₄]⁺.[11][12] The relative abundance of these adducts can be influenced by the purity of the sample, the mobile phase composition, and the cleanliness of the MS source.
The following table summarizes the key ions typically observed in the mass spectrum of a Boc-protected piperidine.
| Ion Species | Formula | Description | Causality |
| [M+H]⁺ | [C₁₀H₁₉NO₂ + H]⁺ | Protonated molecule | Soft ionization in the presence of a proton source (e.g., formic acid). |
| [M+Na]⁺ | [C₁₀H₁₉NO₂ + Na]⁺ | Sodium adduct | Presence of sodium salts in the sample, glassware, or mobile phase. |
| [M+NH₄]⁺ | [C₁₀H₁₉NO₂ + NH₄]⁺ | Ammonium adduct | Use of ammonium salts (e.g., ammonium formate) in the mobile phase. |
| [M-C₄H₈+H]⁺ | [M-56+H]⁺ | Loss of isobutylene | A primary fragmentation pathway of the Boc group. |
| [M-Boc+H]⁺ | [M-100+H]⁺ | Loss of the entire Boc group | Loss of both isobutylene and carbon dioxide. |
| [C₄H₉]⁺ | m/z 57.07 | tert-Butyl cation | Stable carbocation formed by cleavage of the Boc group. |
| [C₅H₁₀N]⁺ | m/z 84.08 | Piperidinium ion (unprotected) | The core piperidine ring after complete loss of the Boc group. |
Note: The exact masses are calculated for the parent compound N-Boc-piperidine (C₁₀H₁₉NO₂).
Detailed Protocol for LC-MS Analysis of a Boc-Protected Piperidine
This protocol provides a robust starting point for the analysis of Boc-protected piperidines using a standard LC-MS system equipped with an ESI or APCI source. Optimization may be required based on the specific analyte and instrumentation.
Sample Preparation
-
Objective: To prepare a clean, particulate-free sample at an appropriate concentration for LC-MS analysis.
-
Procedure:
-
Weigh approximately 1 mg of the Boc-protected piperidine sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Liquid Chromatography (LC) Parameters
-
Objective: To achieve chromatographic separation of the analyte from impurities and deliver it to the mass spectrometer.
-
Instrumentation: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
Mass Spectrometry (MS) Parameters
-
Objective: To ionize the analyte and acquire mass spectral data for identification and characterization.
-
Ionization Mode: Positive Ion
-
A) Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Source Temperature: 150 °C
-
Scan Range: m/z 50-500
-
-
B) Atmospheric Pressure Chemical Ionization (APCI) [13][14]
-
Corona Current: 5.0 µA
-
Cone Voltage: 30 V
-
Probe Temperature: 450 °C
-
Source Temperature: 150 °C
-
Scan Range: m/z 50-500
-
Data Acquisition and Interpretation
-
Full Scan Analysis: Acquire data in full scan mode to identify the protonated molecule [M+H]⁺ and any significant adducts.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the [M+H]⁺ ion to confirm the structure. Set the precursor ion isolation window to ~1 Da and apply a range of collision energies (e.g., 10-40 eV) to observe the characteristic losses of the Boc group and any piperidine ring fragments.
-
Interpretation:
-
Confirm the mass of the parent ion matches the expected molecular weight of the Boc-protected piperidine.
-
Identify the characteristic neutral loss of 56 Da (isobutylene) and/or 100 Da (the entire Boc group).
-
Look for the prominent fragment ion at m/z 57, corresponding to the tert-butyl cation.
-
Analyze other fragment ions to gain further structural insights into any substituents on the piperidine ring.
-
Experimental Workflow Diagram
Caption: A typical workflow for the LC-MS analysis of Boc-protected piperidines.
Conclusion and Field-Proven Insights
The mass spectrometric analysis of Boc-protected piperidines is a robust and highly informative technique that is essential for modern drug discovery and development. The characteristic fragmentation pattern, dominated by the loss of the Boc group, provides a reliable diagnostic signature for this class of compounds. By following the protocols and understanding the principles outlined in this application note, researchers can confidently and efficiently characterize their Boc-protected piperidine intermediates.
Expert Tip: When dealing with complex mixtures or trace-level analysis, consider using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. This can help to confirm elemental compositions and differentiate between isobaric interferences, providing an additional layer of confidence in your structural assignments.
References
- BenchChem. (2025).
- Pinto, A. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Breci, L. (2023).
- Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
- Snová, K., et al. (n.d.). Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics. MDPI.
- Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Havlícek, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- PubMed. (n.d.). Liquid chromatographic/atmospheric pressure chemical ionization mass spectrometric analysis of synthetic elastase inhibitor peptide.
- Chemistry For Everyone. (2025).
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- Wikipedia. (n.d.).
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- López-Soria, J. M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
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- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. ACP - Technical note: Towards atmospheric compound identification in chemical ionization mass spectrometry with pesticide standards and machine learning [acp.copernicus.org]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 13. Liquid chromatographic/atmospheric pressure chemical ionization mass spectrometric analysis of synthetic elastase inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Low yield in Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate synthesis
Troubleshooting Low Yield in the Synthesis of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthesis. We will explore the common synthetic routes, diagnose potential issues, and provide experimentally-grounded solutions to optimize your reaction outcomes.
Overview of Synthetic Strategies
The target molecule is typically synthesized by forming an ether linkage between a 3-aminophenol moiety and a piperidine ring. The two most prevalent approaches are:
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of 3-aminophenol with a Boc-protected piperidine bearing a leaving group (e.g., a halide or sulfonate) at the 3-position. This reaction is facilitated by a base.
-
Mitsunobu Reaction: This powerful reaction couples 3-aminophenol with tert-butyl 3-hydroxypiperidine-1-carboxylate using a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[1]
Each of these methods has its own set of challenges that can lead to diminished yields. This guide will address these issues in a structured, problem-solving format.
Troubleshooting & FAQ
This section is organized by common problems observed during the synthesis. We will address the root cause and provide actionable troubleshooting steps.
Problem 1: Low Conversion of Starting Materials (Incomplete Reaction)
You've run the reaction for the prescribed time, but TLC or LC-MS analysis shows a significant amount of unreacted 3-aminophenol or the piperidine starting material.
-
Question: My SNAr reaction is not going to completion. What are the likely causes?
Answer: Low conversion in an SNAr reaction is often traced back to issues with the base, solvent, or temperature.
-
Insufficient Basicity or Solubility: The chosen base must be strong enough to deprotonate the phenolic hydroxyl group of 3-aminophenol, making it a potent nucleophile. Furthermore, the base and the resulting phenoxide salt must be soluble in the reaction solvent. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but may have limited solubility in aprotic solvents like THF or Dioxane.
-
Inappropriate Solvent: The solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, or NMP are excellent choices for SNAr reactions as they can solvate the cationic counter-ion, leaving the nucleophile "naked" and more reactive.[2]
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in heat may be necessary.
-
-
Question: My Mitsunobu reaction has stalled. Why?
Answer: The Mitsunobu reaction is a complex, multi-step process, and failure can occur at several points.[3]
-
Reagent Quality: The phosphine (e.g., PPh₃) and the azodicarboxylate (e.g., DIAD, DEAD) are sensitive to air and moisture. Use freshly opened or properly stored reagents. Azodicarboxylates are often supplied as solutions in toluene to improve stability.[4]
-
Incorrect Reagent Stoichiometry: The reaction typically requires stoichiometric amounts (or a slight excess) of the phosphine and azodicarboxylate. Ensure accurate measurement of all reagents.
-
Order of Addition: The order in which reagents are added is critical. Typically, the alcohol, phenol, and triphenylphosphine are dissolved in a suitable solvent (like THF) and cooled before the dropwise addition of the azodicarboxylate.[5] This minimizes the formation of unwanted side products.
-
Troubleshooting Workflow: Low Conversion
Below is a logical workflow to diagnose and solve issues related to low starting material conversion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Troubleshooting Guide: Purification of Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Answering your questions about the purification of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, this technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals.
This guide addresses common challenges encountered during the purification of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate from a reaction mixture.
Question: I'm observing a low yield after column chromatography. What are the potential causes and how can I improve it?
Answer:
Low recovery of your target compound from column chromatography can stem from several factors. A primary cause is often the irreversible adsorption of the product onto the silica gel. The basicity of the amino group in your compound can lead to strong interactions with the acidic silica surface, resulting in tailing and poor elution.
To mitigate this, consider the following strategies:
-
Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v) or ammonium hydroxide. This will neutralize the acidic sites on the silica, reducing the product's adsorption.
-
Solvent System Optimization: The polarity of your eluent system is critical. If the solvent is not polar enough, the compound will not move off the column. Conversely, if it is too polar, it may co-elute with impurities. A systematic gradient elution, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is recommended.
-
Alternative Stationary Phases: If issues persist, consider using an alternative stationary phase. Alumina (basic or neutral) can be a good substitute for silica gel when purifying basic compounds. Alternatively, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase like acetonitrile/water may provide better separation.
Question: My purified compound still shows impurities by NMR/LC-MS analysis. How can I remove these persistent impurities?
Answer:
The presence of residual impurities after initial purification is a common issue. The nature of the impurity will dictate the best approach for its removal.
-
Starting Material Contamination: If unreacted starting materials, such as 3-aminophenol or the protected piperidine derivative, are present, optimizing the reaction conditions to drive the reaction to completion is the first step. For purification, a careful re-chromatographing with a shallower solvent gradient can improve separation.
-
Side-Product Impurities: Side reactions can introduce structurally similar impurities that are difficult to separate. If these impurities are less basic than your product, an acid wash during the work-up can selectively extract them into an aqueous layer. For example, washing the organic layer with a dilute solution of hydrochloric acid (e.g., 0.1 M) can help. Be sure to re-neutralize the organic layer afterward to recover any of your product that may have been protonated and extracted.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective final purification step. Common solvent systems for recrystallization include ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the compound in a minimum amount of the more polar solvent at an elevated temperature and then slowly add the less polar solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.
Frequently Asked Questions (FAQs)
Question: What is the typical appearance and stability of pure tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate?
Answer:
Pure tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is typically an off-white to pale yellow solid at room temperature. It is generally stable under standard laboratory conditions. However, like many amines, it can be susceptible to slow oxidation over time, which may lead to discoloration. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 4 °C).
Question: What are the recommended analytical techniques to assess the purity of the final product?
Answer:
A combination of analytical methods should be used to confirm the purity and identity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to determine the purity of the compound by measuring the area percentage of the product peak relative to any impurity peaks.
Detailed Protocol: Flash Column Chromatography Purification
This protocol outlines a standard procedure for the purification of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate using flash column chromatography.
Materials:
-
Crude reaction mixture containing the target compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
n-Hexane (Hex)
-
Ethyl acetate (EtOAc)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of the Slurry: In a fume hood, prepare a slurry of silica gel in n-hexane containing 0.5% v/v triethylamine.
-
Packing the Column: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Loading the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent under reduced pressure. Carefully add the sample to the top of the prepared column.
-
Elution: Begin the elution with a non-polar solvent system, such as 95:5 Hex/EtOAc containing 0.5% triethylamine.
-
Gradient Elution: Gradually increase the polarity of the eluent. A typical gradient might be from 5% EtOAc to 30% EtOAc in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC. A suitable TLC stain for this compound is potassium permanganate.
-
Combining and Concentrating: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
Visualizing the Purification Workflow
Technical Support Center: Optimizing Reaction Conditions for Aminophenoxy-Piperidine Synthesis
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of aminophenoxy-piperidine derivatives. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure robust and reproducible outcomes.
Introduction: The Synthetic Challenge
The synthesis of aminophenoxy-piperidines, a valuable scaffold in medicinal chemistry, most commonly involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms the crucial C-N bond between an aryl halide (or pseudo-halide) and an amine.[1][3] While powerful, the synthesis of aminophenoxy-piperidines presents unique challenges due to the bifunctional nature of the aminophenoxy coupling partner, which contains both a nucleophilic amino group and a phenoxy ether linkage. This guide will walk you through the critical parameters and potential pitfalls of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing aminophenoxy-piperidines?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][3] This palladium-catalyzed reaction allows for the coupling of a wide range of aryl halides or triflates with piperidines under relatively mild conditions.[3]
Q2: I am observing low to no product formation. What are the likely causes?
A2: Low or no yield in a Buchwald-Hartwig amination can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently from the Pd(II) precatalyst. Ensure you are using anhydrous and deoxygenated solvents and reagents, as oxygen can deactivate the catalyst.
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered piperidines or electron-rich aminophenoxy derivatives, bulky electron-rich phosphine ligands are often required.
-
Incorrect Base: The base plays a critical role in the deprotonation of the amine and the subsequent reductive elimination step. A base that is too weak may not be effective, while an overly strong base can lead to side reactions.
-
Poor Substrate Quality: Impurities in your starting materials, particularly the aryl halide, can poison the catalyst.
Q3: I am getting a significant amount of diarylation product. How can I improve selectivity for mono-arylation of piperidine?
A3: Diarylation, where the aminophenoxy group couples with two molecules of piperidine, is a common side reaction. To favor mono-arylation:
-
Control Stoichiometry: Use a slight excess of the piperidine (1.1-1.5 equivalents) relative to the aminophenoxy-halide.
-
Lower Reaction Temperature: Diarylation often has a higher activation energy than mono-arylation. Running the reaction at a lower temperature can improve selectivity.
-
Use a Bulky Ligand: Sterically demanding ligands can disfavor the formation of the diarylated product due to steric hindrance around the metal center.
Q4: Do I need to protect the amino group on the aminophenoxy ring?
A4: The necessity of protecting the amino group depends on the specific reaction conditions and the relative nucleophilicity of the piperidine versus the aniline-type amine. In many cases, the secondary amine of piperidine is significantly more nucleophilic than the aromatic amine, allowing for selective N-arylation without protection. However, if you observe competitive arylation at the aminophenoxy nitrogen, protection is advisable. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[4][5][6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during aminophenoxy-piperidine synthesis via Buchwald-Hartwig amination.
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps | Causality & Explanation |
| Inactive Catalyst | 1. Use a fresh bottle of palladium precatalyst and ligand. 2. Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox. 3. Consider using a pre-formed Pd(0) catalyst.[7] | The active Pd(0) species is susceptible to oxidation, leading to catalyst deactivation. The ligand protects the metal center and modulates its reactivity. |
| Suboptimal Ligand | 1. Screen a panel of ligands. Start with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. 2. For electron-poor aryl halides, consider Josiphos-type ligands. | The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7] |
| Incorrect Base/Solvent Combination | 1. If using a non-polar solvent like toluene, use a strong, non-nucleophilic base such as NaOtBu or LHMDS. 2. In polar aprotic solvents like dioxane or DMF, a weaker base like K₂CO₃ or Cs₂CO₃ may be sufficient.[8] | The base must be strong enough to deprotonate the piperidine-palladium complex to facilitate reductive elimination but should not compete as a nucleophile. The solvent polarity influences the solubility and reactivity of the base. |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Monitor for product formation and potential decomposition by TLC or LC-MS. | The rates of both oxidative addition and reductive elimination are temperature-dependent. Insufficient thermal energy can lead to a stalled reaction. |
Problem 2: Formation of Significant Side Products
| Side Product | Identification | Troubleshooting Steps | Mechanism of Formation |
| Hydrodehalogenation of Aryl Halide | Mass spectrometry will show the mass of the aminophenol starting material minus the halogen. | 1. Ensure the absence of water and other protic impurities. 2. Use a high-purity base. | This side reaction can be catalyzed by palladium hydrido species, which can form in the presence of trace water or from β-hydride elimination from certain ligands or substrates. |
| Phenol Formation | The product will have a hydroxyl group instead of the piperidine moiety. | 1. Use a less coordinating solvent than THF, such as toluene or dioxane. 2. Employ a stronger, non-hydroxide base. | Reaction of the palladium-aryl intermediate with hydroxide ions, which can be present as an impurity in some bases or formed from trace water. |
| Diarylation | A product with a mass corresponding to the aminophenoxy core plus two piperidine units. | 1. Adjust the stoichiometry to favor the amine (1.1-1.5 eq). 2. Lower the reaction temperature. 3. Use a bulkier phosphine ligand. | Occurs when the initial product, an N-arylpiperidine, undergoes a second C-N coupling reaction. This is more likely at higher temperatures and with less sterically hindered catalysts. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aminophenoxy aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the piperidine (1.2 mmol, 1.2 equiv.) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17837-17849. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Diva-Portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. [Link]
-
Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
RSC Publishing. (2021). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
RSC Publishing. (2018). Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions. [Link]
-
RSC Publishing. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. [Link]
Sources
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- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to empower you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity and success of your research.
Introduction: Understanding the Molecule
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive aminophenoxy moiety. The stability of this compound is intrinsically linked to the chemical properties of these two key functional groups. The Boc group, while robust under many conditions, is sensitive to acid, while the aminophenoxy group can be prone to oxidation. Understanding these characteristics is fundamental to its successful application in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate?
Proper storage is critical to maintain the long-term stability of this compound. We recommend storing it in a cool, dry place, ideally between 2-8°C, under an inert atmosphere such as argon or nitrogen.[1] It should be kept in a tightly sealed container to prevent moisture absorption and exposure to air and light.[1]
Q2: I've noticed a change in the color of my compound from off-white to a yellowish or brownish hue. What could be the cause?
A color change often indicates degradation, specifically the oxidation of the free amino group on the phenoxy ring. This can be accelerated by prolonged exposure to air and light. While a slight color change may not significantly impact the outcome of some reactions, it is advisable to assess the purity of the material before use.
Q3: Is this compound compatible with acidic or basic conditions?
The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[2][3][4] Exposure to even mild acids can lead to the removal of the Boc group, yielding the unprotected piperidine. Conversely, the Boc group is generally stable to a wide range of basic and nucleophilic conditions.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
Issue 1: Unexpected Deprotection of the Boc Group
Symptom: You observe the formation of a more polar byproduct in your reaction, as indicated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), corresponding to the deprotected piperidine.
Root Cause Analysis:
The primary cause of unintended Boc deprotection is exposure to acidic conditions. This can occur in several ways:
-
Acidic Reaction Components: Using acidic reagents or catalysts in your reaction mixture.
-
Acidic Work-up: Quenching your reaction or performing an extraction with an acidic aqueous solution.
-
Contaminated Solvents or Reagents: Using solvents or reagents that contain acidic impurities.
-
Prolonged Storage in Protic Solvents: Some protic solvents can become slightly acidic over time, especially if not stored properly.
Preventative Measures & Solutions:
| Preventative Measure | Rationale |
| Neutral or Basic Reaction Conditions | Whenever possible, design your synthetic route to utilize neutral or basic conditions. |
| Careful Reagent Selection | Thoroughly vet all reagents for compatibility with the Boc-protecting group. |
| Neutral Work-up Procedures | Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for reaction quenching and extractions. |
| Use of High-Purity Solvents | Employ freshly distilled or anhydrous grade solvents to minimize acidic impurities. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected Boc deprotection.
Issue 2: Compound Discoloration and Potential Oxidation
Symptom: The solid compound develops a yellow or brown color over time, or reaction mixtures containing the compound darken significantly.
Root Cause Analysis:
The free aromatic amine of the aminophenoxy group is susceptible to oxidation. This process can be accelerated by:
-
Exposure to Air (Oxygen): The primary oxidant.
-
Exposure to Light: Can catalyze the oxidation process.
-
Presence of Metal Impurities: Trace metals can act as catalysts for oxidation.
Preventative Measures & Solutions:
| Preventative Measure | Rationale |
| Inert Atmosphere Handling | Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to minimize exposure to oxygen. |
| Protection from Light | Store the compound in an amber vial or a container wrapped in aluminum foil. |
| Use of High-Purity Reagents | Ensure all reagents and solvents are free from metal contaminants. |
Experimental Protocol: Purity Assessment by ¹H NMR
To confirm the integrity of your Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate, you can perform a simple ¹H NMR analysis.
Methodology:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic signals of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm).
-
Observe the aromatic protons of the aminophenoxy ring.
-
The presence of new, unidentifiable signals or a significant decrease in the integration of the tert-butyl signal relative to the aromatic signals may indicate degradation.
-
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and preventing stability issues.
1. Acid-Catalyzed Deprotection:
This is the most common degradation pathway. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation.
Caption: Acid-catalyzed deprotection of the Boc group.
2. Oxidation of the Amino Group:
The free amino group can undergo oxidation to form various colored byproducts. The exact structures of these byproducts can be complex and varied.
Caption: Oxidation of the aminophenoxy moiety.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 | Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
Sources
Safety Operating Guide
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate proper disposal procedures
As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal, not only for regulatory compliance but for the safety of our researchers and the protection of our environment. This guide provides a detailed operational plan for the proper disposal of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
Hazard Assessment and the Precautionary Principle
Given the lack of specific toxicological data for this exact molecule, we must infer its potential hazards from analogous structures containing the piperidine and aminophenoxy moieties. Structurally related compounds are consistently classified as causing skin irritation, serious eye damage, and potential respiratory irritation if inhaled.[1][2][3][4][5] Some analogues are also noted as being harmful if swallowed and toxic to aquatic life.[1][2][3]
Therefore, tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate should be handled as a hazardous substance. All personnel must be trained on these potential hazards before handling this chemical.
Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[6] All handling of the solid material should be done in a certified chemical fume hood.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate personnel to a safe area.[6]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[6][7][8]
-
Absorb and Collect:
-
Decontaminate: Once the bulk of the material is collected, decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials and PPE must be placed in a sealed, labeled container for hazardous waste disposal.
Waste Disposal Procedures
The disposal of tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate must be handled with care, following a structured and compliant protocol.
Key Disposal Principles:
-
Do not dispose of this chemical down the drain or in general waste. This is crucial to prevent environmental contamination, as related compounds show toxicity to aquatic life.[1]
-
Waste Characterization: This chemical waste must be classified as hazardous. Waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][11]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect waste containing tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name, associated hazards (e.g., "Irritant," "Harmful"), and the date of accumulation.
-
-
Engage a Licensed Professional Waste Disposal Service:
-
The recommended method for disposal is to use a licensed and certified hazardous waste disposal company.[6] These companies are equipped to handle and transport chemical waste safely and in compliance with all regulations.
-
-
Recommended Final Disposal Method:
-
Based on the nature of this organic compound, the preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber .[6] This ensures the complete destruction of the compound and minimizes the release of harmful byproducts into the atmosphere.
-
-
Contaminated Material Disposal:
-
Any items that have come into direct contact with the chemical, such as pipette tips, contaminated gloves, and empty containers, should be disposed of as hazardous waste.[6]
-
Summary of Safety and Disposal Information
| Parameter | Guideline | Rationale & References |
| GHS Hazard Class (Probable) | Skin Irritant, Serious Eye Damage, Respiratory Irritant, Harmful if Swallowed, Toxic to Aquatic Life | Based on data for structurally similar piperidine derivatives.[1][2][3][4][5] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, nitrile gloves, lab coat, respirator (if dust/aerosol risk) | To prevent skin, eye, and respiratory exposure.[6] |
| Spill Containment Material | Inert absorbent material (e.g., sand, vermiculite) | To safely absorb spills without reacting with the chemical.[9][10] |
| Waste Container | Sealed, chemically compatible, and clearly labeled hazardous waste container | To ensure safe storage and transport of the waste material.[6] |
| Primary Disposal Route | Licensed professional hazardous waste disposal company | Ensures regulatory compliance and safe handling.[6] |
| Recommended Disposal Technology | Chemical incineration with afterburner and scrubber | For complete destruction of the organic compound.[6] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of waste containing tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
Caption: Disposal workflow for tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
References
- Capot Chemical. (2013). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
- Jubilant Ingrevia Limited. (2021). (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
- Fisher Scientific. (2009). tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet.
-
PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
- Watson International Ltd. MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf.
-
Pharmaffiliates. tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
- Santa Cruz Biotechnology. 4-Piperidinopiperidine Safety Data Sheet.
- TCI Chemicals. (2025). tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate Safety Data Sheet.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2012). 1-Boc-piperazine Safety Data Sheet.
-
PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from Australian Department of Health website.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
- MedChemExpress. (2025). tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate-SDS.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. watson-int.com [watson-int.com]
- 8. carlroth.com [carlroth.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
